

1,3-Diphenylpropane-1,2-diol CAS number

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Compound of Interest

Compound Name: 1,3-Diphenylpropane-1,2-diol

Cat. No.: B15492227

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An In-depth Technical Guide to 1,3-Diphenylpropane-1,2-diol

This technical guide provides a comprehensive overview of **1,3-Diphenylpropane-1,2-diol**, focusing on its chemical properties, synthesis, and biological relevance. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

1,3-Diphenylpropane-1,2-diol is a diol with a propane backbone substituted with two phenyl groups and two hydroxyl groups. The specific stereoisomer, threo-**1,3-diphenylpropane-1,2-diol**, is identified by the CAS Number 5381-80-6.^[1]

Property	Value	Source
Chemical Name	threo-1,3-diphenylpropane-1,2-diol	[1]
CAS Number	5381-80-6	[1]
Molecular Formula	C ₁₅ H ₁₆ O ₂	[1][2]
Molecular Weight	228.29 g/mol	[1][2]
IUPAC Name	(1R,2R)-1,3-diphenylpropane-1,2-diol (for one enantiomer)	[2]
InChI	InChI=1S/C15H16O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m1/s1	[2]
InChIKey	NCCYBEZNRYYHRY-HUUCEWRRSA-N	[2]
SMILES	C1=CC=C(C=C1)C--INVALID-LINK--O">C@HO	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1,3-Diphenylpropane-1,2-diol**. While a comprehensive dataset for the threo isomer is not readily available in the searched literature, data for closely related isomers provides valuable reference points.

Spectroscopy Type	Data Description	Source
¹³ C NMR	Spectra available for related isomers like (1R,2R)-1,3-diphenylpropane-1,2-diol.	[2]
Mass Spectrometry	GC-MS data is available for related isomers.	[2][3]
IR Spectra	Vapor Phase IR Spectra have been recorded for related structures.	[2][3]

Experimental Protocols: Synthesis

The synthesis of 1,2-diarylpropane-1,3-diols, a class of compounds that includes **1,3-Diphenylpropane-1,2-diol**, can be achieved via a condensation reaction. The following protocol is a representative method based on literature procedures.[4]

Objective: To synthesize 1,2-diarylpropane-1,3-diols through the condensation of a substituted benzyl ester with a substituted benzaldehyde.

Materials:

- Methyl benzylhomovanillate (or a similar benzyl ester)
- Benzyl syringaldehyde (or a similar benzaldehyde)
- Lithium diisopropylamide (LDA) as a base
- Palladium on carbon (Pd-C) for hydrogenation
- Lithium aluminum hydride (LiAlH₄) for reduction
- Tetrahydrofuran (THF), anhydrous
- Standard workup and purification reagents (e.g., HCl, ethyl acetate, silica gel)

Procedure:

- **Enolate Formation:** A solution of the starting benzyl ester (e.g., methyl benzylhomovanillate) in anhydrous THF is cooled to a low temperature (e.g., -78 °C).
- **Condensation:** Lithium diisopropylamide (LDA) is added dropwise to the solution to form the lithium enolate. The corresponding benzaldehyde (e.g., benzyl syringaldehyde) is then added to the reaction mixture. This key step forms a β -hydroxy ester, yielding a mixture of threo and erythro isomers.^[4]
- **Workup:** The reaction is quenched with a suitable acidic solution and extracted with an organic solvent like ethyl acetate.
- **Purification:** The crude β -hydroxy ester product is purified, often by crystallization, to separate the diastereomers.^[4]
- **Debenzylation:** The purified ester is subjected to hydrogenation using a Pd-C catalyst to remove the benzyl protecting groups.^[4]
- **Reduction:** The resulting ester is then reduced to the final diol product using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).^[4]
- **Final Purification:** The final **1,3-diphenylpropane-1,2-diol** product is purified using column chromatography or recrystallization. The configuration of the diols can be confirmed by NMR analysis of their derivatives, such as phenyl boronates.^[4]

Biological Activity and Drug Development Potential

While specific biological data for **1,3-Diphenylpropane-1,2-diol** is limited, its structural analogs have been investigated for various therapeutic applications.

Cytotoxic Activity: Derivatives such as 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated significant cytotoxic potential against cancer cell lines, including the human ER-positive breast cancer cell line (MCF-7).^{[5][6]} In some cases, these compounds showed higher activity than the reference drug Tamoxifen.^[6] The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.^{[5][6]}

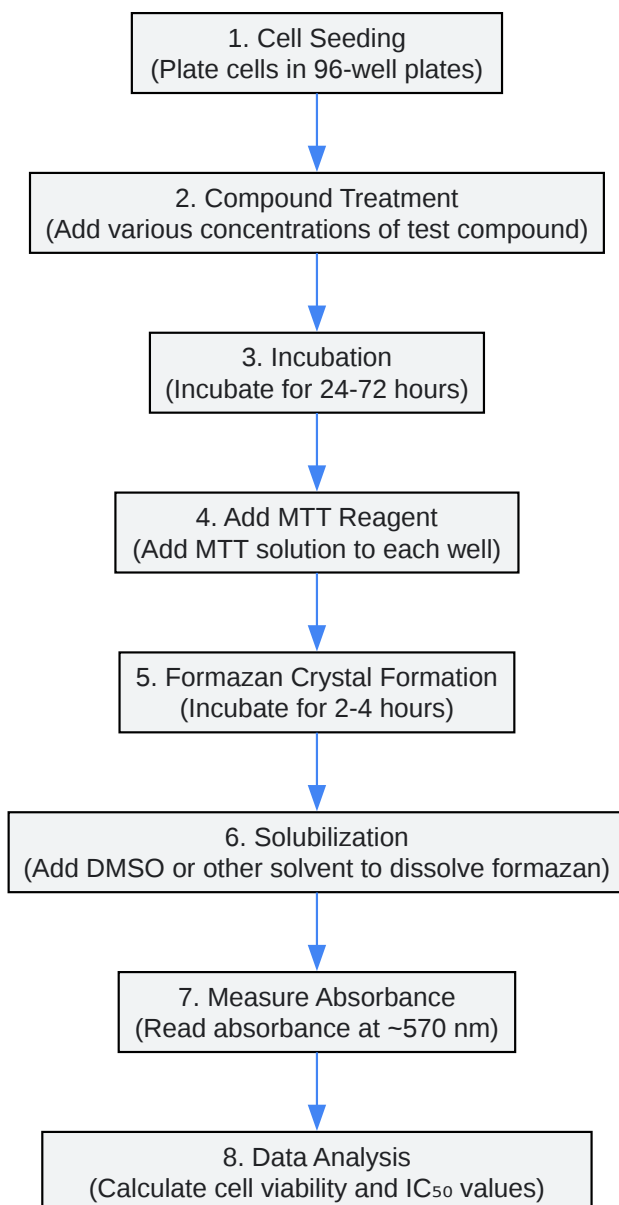
Other Activities:

- **Metabolic Regulation:** The related compound 1,3-Diphenylpropane-1,3-diol has been studied for its potential to alleviate conditions like methylmalonic acidemia and has been shown to inhibit enzymes such as alcohol dehydrogenase and acetaldehyde dehydrogenase.
- **Neuromodulation and Anti-Angiogenesis:** Analogs like (R)-3-phenylpropane-1,2-diol are used as intermediates in the synthesis of β -adrenergic antagonists and have been investigated as potential neuromodulators.[7] Phenolic derivatives of this compound have also shown anti-angiogenic properties by inhibiting VEGF-induced processes.[7]

Visualizations

Experimental Workflow: MTT Assay for Cytotoxicity

The following diagram illustrates the standard workflow for an MTT assay, a colorimetric method used to assess the cytotoxic effects of compounds like the derivatives of **1,3-Diphenylpropane-1,2-diol**.[\[5\]](#)



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Caption: Workflow for determining cytotoxicity using the MTT assay.

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